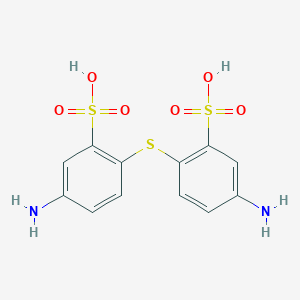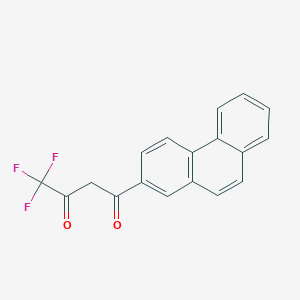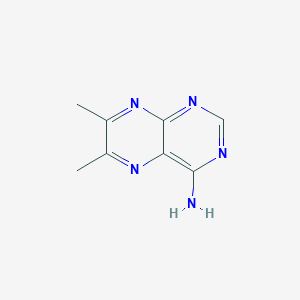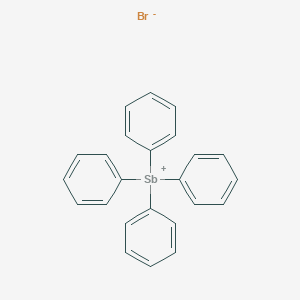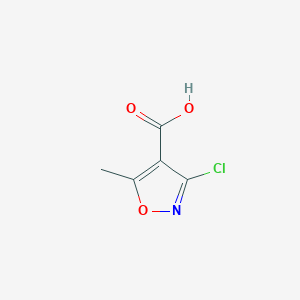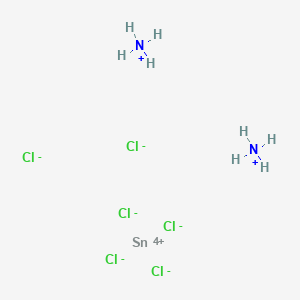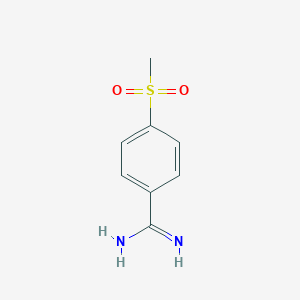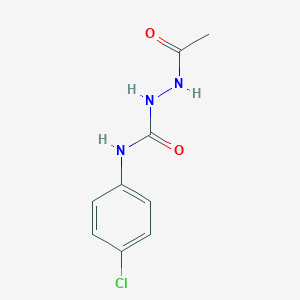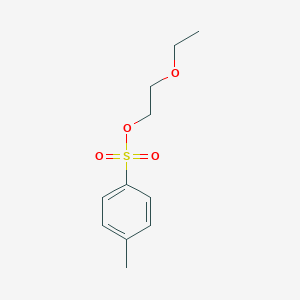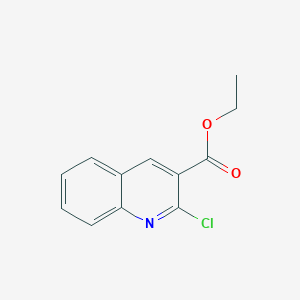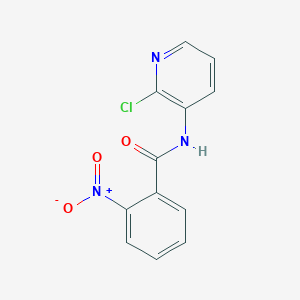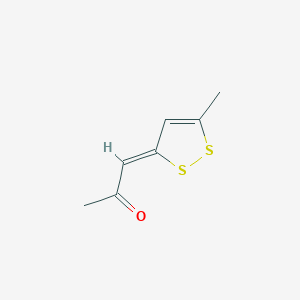
2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)-, also known as DMDCS, is a sulfur-containing compound that has been extensively studied for its potential applications in various fields of science. DMDCS is a yellowish liquid with a strong odor and is soluble in organic solvents.
Mécanisme D'action
The mechanism of action of 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- is not fully understood. However, it is believed that 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- can form covalent bonds with thiol groups in proteins, leading to changes in protein structure and function. 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the transmission of nerve impulses.
Effets Biochimiques Et Physiologiques
2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- can inhibit the growth of cancer cells and induce cell death. 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the transmission of nerve impulses. In vivo studies have shown that 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- can reduce the growth of tumors in mice.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- is its ability to form stable metal complexes, which can be used in various applications. 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- is also relatively easy to synthesize and purify. However, one limitation of 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- is its strong odor, which can be unpleasant to work with. 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- is also toxic and should be handled with care.
Orientations Futures
There are several future directions for research on 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)-. One area of research is the development of new metal complexes using 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- as a ligand. These complexes could have interesting properties and potential applications in various fields. Another area of research is the development of 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)--based fluorescent probes for imaging. These probes could be used to study protein structure and function in living cells. Finally, 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- could be further studied for its potential as an anti-cancer agent.
Méthodes De Synthèse
2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- can be synthesized by the reaction of 5-methyl-1,2-dithiol-3-one with acetone in the presence of a base catalyst. The reaction yields 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- as the major product along with some minor by-products. The synthesis of 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- has been optimized to improve the yield and purity of the product.
Applications De Recherche Scientifique
2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- has been studied for its potential applications in various fields of science, including material science, catalysis, and biology. 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- can be used as a ligand in coordination chemistry to form metal complexes with interesting properties. 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- has also been used as a catalyst in organic reactions, such as the Michael addition and the Friedel-Crafts reaction. In biology, 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- has been studied for its potential as an anti-cancer agent and as a fluorescent probe for imaging.
Propriétés
Numéro CAS |
1005-55-6 |
|---|---|
Nom du produit |
2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- |
Formule moléculaire |
C7H8OS2 |
Poids moléculaire |
172.3 g/mol |
Nom IUPAC |
(1Z)-1-(5-methyldithiol-3-ylidene)propan-2-one |
InChI |
InChI=1S/C7H8OS2/c1-5(8)3-7-4-6(2)9-10-7/h3-4H,1-2H3/b7-3- |
Clé InChI |
YAIGSGPVNPIUNY-CLTKARDFSA-N |
SMILES isomérique |
CC1=C/C(=C/C(=O)C)/SS1 |
SMILES |
CC1=CC(=CC(=O)C)SS1 |
SMILES canonique |
CC1=CC(=CC(=O)C)SS1 |
Synonymes |
1-(5-Methyl-3H-1,2-dithiol-3-ylidene)-2-propanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



